

# GPR132: A Promising Therapeutic Target in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a critical player in the tumor microenvironment (TME), positioning it as a compelling target for novel cancer therapeutics. Predominantly expressed on immune cells, particularly macrophages, GPR132 acts as a sensor for lactate, a key metabolite abundant in the acidic TME. This interaction triggers a cascade of signaling events that promote a pro-tumoral inflammatory landscape, facilitating cancer progression, metastasis, and immune evasion. This guide provides a comprehensive overview of GPR132's role in cancer, its signaling pathways, and its potential as a therapeutic target, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes.

# **GPR132 Expression and Prognostic Significance in Cancer**

GPR132 expression is predominantly observed in immune cells within the TME rather than on cancer cells themselves.[1] Its expression levels have been correlated with prognosis in several cancer types, often indicating a more aggressive disease course.

## **Quantitative Expression Data**







Analysis of protein expression from The Human Protein Atlas and mRNA expression from The Cancer Genome Atlas (TCGA) provides insights into GPR132 levels across various malignancies.



| Cancer Type       | GPR132 Protein Expression (Immunohistochemistry)                                                                                               | GPR132 mRNA Expression and Prognosis                                                                          |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|--|
| Breast Cancer     | Weak to moderate cytoplasmic immunoreactivity in cancer cells in some cases. Strong positivity in non-germinal center cells of lymph nodes.[2] | Higher GPR132 expression is significantly correlated with lower metastasis-free and relapse-free survival.[3] |  |
| Colorectal Cancer | Most cases show strong cytoplasmic immunoreactivity in cancer cells.[2]                                                                        | -                                                                                                             |  |
| Melanoma          | Several cases show strong cytoplasmic immunoreactivity. [2]                                                                                    | -                                                                                                             |  |
| Ovarian Cancer    | Several cases show strong cytoplasmic immunoreactivity. [2]                                                                                    | -                                                                                                             |  |
| Thyroid Cancer    | Several cases show strong cytoplasmic immunoreactivity. [2]                                                                                    | GPR132 is a key prognostic<br>gene in Papillary Thyroid<br>Carcinoma (PTC).[4]                                |  |
| Liver Cancer      | Most cases show strong cytoplasmic immunoreactivity. [2]                                                                                       | -                                                                                                             |  |
| Glioma            | Several cases were negative for GPR132 expression.[2]                                                                                          | -                                                                                                             |  |
| Lymphoma          | Several cases were negative for GPR132 expression.[2]                                                                                          | -                                                                                                             |  |
| Renal Cancer      | Several cases were negative for GPR132 expression.[2]                                                                                          | -                                                                                                             |  |
| Cervical Cancer   | Several cases were negative for GPR132 expression.[2]                                                                                          | -                                                                                                             |  |



Data summarized from The Human Protein Atlas and relevant publications.[2][3][4]

### **Correlation with Immune Infiltration**

In papillary thyroid carcinoma, lower GPR132 expression is associated with higher levels of monocytes and M2 macrophages, while higher GPR132 expression correlates with elevated levels of plasma cells, memory CD4+ T cells, follicular helper T cells, and M1 macrophages.[4]

## The Role of GPR132 in the Tumor Microenvironment

GPR132's primary role in cancer is mediated through its function in tumor-associated macrophages (TAMs). The acidic and lactate-rich TME, a hallmark of many solid tumors, provides the ligand for GPR132 activation on TAMs.

### **GPR132** as a Lactate Sensor

Cancer cells, due to the Warburg effect, produce high levels of lactate, leading to an acidic TME. GPR132 on macrophages functions as a sensor for this extracellular lactate.[1][5] This lactate-GPR132 axis is a key communication pathway between cancer cells and macrophages.

### **Promotion of M2 Macrophage Polarization**

Activation of GPR132 by lactate promotes the polarization of macrophages towards an M2-like phenotype.[1][5] M2 macrophages are generally considered pro-tumoral, contributing to:

- Immune Suppression: By secreting anti-inflammatory cytokines.
- Tissue Remodeling and Angiogenesis: Facilitating tumor growth and invasion.
- Cancer Cell Proliferation and Metastasis: Through direct and indirect interactions.[1]

The interplay between cancer cell-derived lactate, macrophage GPR132, and M2 polarization creates a vicious cycle that fuels tumor progression.





Click to download full resolution via product page

GPR132-mediated M2 macrophage polarization in the TME.

# **GPR132 Signaling Pathways**

Upon activation by lactate, GPR132 initiates downstream signaling cascades within the macrophage, leading to the observed pro-tumoral functions. Key pathways implicated include Gs-PKA-mTOR and RhoA signaling.

## **Gs-PKA-mTOR Pathway**

In acute myeloid leukemia (AML), activation of GPR132 by the agonist 8-gingerol has been shown to activate a Gs-PKA pathway, which in turn inhibits mTOR signaling, leading to cell differentiation.[6] While this suggests a tumor-suppressive role in a specific context, the downstream effects of GPR132 are likely cell-type and context-dependent.

## **RhoA Signaling**

GPR132 has also been linked to the activation of the RhoA signaling pathway, which is a key regulator of cell shape, motility, and contraction, all of which are critical for cancer cell invasion and metastasis.





Click to download full resolution via product page

Simplified GPR132 downstream signaling pathways.

# **GPR132** as a Therapeutic Target



The pivotal role of GPR132 in fostering a pro-tumoral microenvironment makes it an attractive therapeutic target. Inhibition of GPR132 signaling is expected to reprogram the TME to be less hospitable for cancer growth and metastasis.

## **Therapeutic Strategies**

Several approaches are being explored to target GPR132:

- Small Molecule Inhibitors: Development of small molecules that can block the lactate binding site or allosterically inhibit GPR132 signaling.
- Monoclonal Antibodies: Generation of antibodies that can bind to the extracellular domain of GPR132 and block its activation.[7]
- siRNA-based therapies: Utilizing small interfering RNAs to silence the expression of GPR132 in TAMs.[7]

# **Preclinical Evidence of Efficacy**

Preclinical studies have demonstrated the potential of targeting GPR132.



| Therapeutic Agent              | Cancer Model                                       | Efficacy                                                                   | Reference |
|--------------------------------|----------------------------------------------------|----------------------------------------------------------------------------|-----------|
| ONC212 (GPR132 agonist)        | Pancreatic Cancer<br>Cell Lines                    | GI50 values in the range of 0.1 to 0.4 μM.                                 | [8]       |
| ONC212 (GPR132 agonist)        | Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines | IC50 of 0.03 μM.                                                           | [9]       |
| ONC212 (GPR132 agonist)        | Pancreatic Cancer<br>Xenograft (HPAF-II)           | Significant tumor<br>growth inhibition at 50<br>mg/kg.                     | [8]       |
| 8-gingerol (GPR132<br>agonist) | Colorectal Cancer Cell<br>Lines                    | -                                                                          | [10]      |
| GPR132 Knockdown<br>(siRNA)    | Breast Cancer<br>Xenograft                         | Pharmacological inhibition significantly impedes mammary tumor malignancy. | [11]      |

It is noteworthy that while GPR132 inhibition is the primary therapeutic strategy for solid tumors by targeting the TME, GPR132 agonists have shown anti-cancer activity in certain hematological malignancies like AML by promoting cell differentiation.[6]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of GPR132 in cancer.

# Immunohistochemistry (IHC) for GPR132 in Tumor Tissue



Click to download full resolution via product page



### Immunohistochemistry workflow for GPR132 detection.

#### Protocol:

- Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin.
- Sectioning: Cut 4 μm thick sections and mount on charged slides.
- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH
   6.0) in a steamer or water bath.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with a primary antibody against GPR132 overnight at 4°C.
- Secondary Antibody Incubation: Incubate with a biotinylated or HRP-conjugated secondary antibody.
- Detection: Use an avidin-biotin-peroxidase complex and diaminobenzidine (DAB) as the chromogen.
- Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

# **Macrophage-Cancer Cell Co-culture**





Click to download full resolution via product page

Workflow for macrophage-cancer cell co-culture experiments.

### Protocol (Transwell System):

- Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF. Alternatively, use a macrophage cell line like THP-1 and differentiate with PMA.
- Cancer Cell Seeding: Seed cancer cells in the bottom chamber of a Transwell plate.
- Macrophage Seeding: Seed differentiated macrophages in the upper chamber (Transwell insert).



- Co-culture: Incubate the co-culture for 24-72 hours.
- Analysis:
  - Macrophages: Harvest macrophages from the insert and analyze for M1/M2 markers by flow cytometry or qPCR.
  - Cancer Cells: Analyze cancer cells in the bottom chamber for proliferation, migration, or invasion.

## **GPR132 siRNA Knockdown in Macrophages**

#### Protocol:

- siRNA Design and Synthesis: Obtain validated siRNA constructs targeting GPR132 and a non-targeting control siRNA.
- Macrophage Culture: Culture primary macrophages or a macrophage cell line.
- Transfection: Transfect macrophages with GPR132 siRNA or control siRNA using a suitable transfection reagent optimized for immune cells (e.g., lipofectamine RNAiMAX or electroporation).
- Incubation: Incubate for 24-48 hours to allow for gene knockdown.
- Validation: Verify GPR132 knockdown efficiency by qPCR or Western blotting.
- Functional Assays: Use the GPR132-knockdown macrophages in functional assays, such as co-culture experiments, to assess the impact on cancer cells.

## **Conclusion and Future Directions**

GPR132 represents a novel and promising therapeutic target in oncology. Its role as a key mediator of the pro-tumoral activity of TAMs, driven by the lactate-rich TME, provides a clear rationale for its inhibition. The development of potent and selective GPR132 inhibitors, blocking antibodies, or siRNA-based therapies holds the potential to reprogram the TME, enhance antitumor immunity, and improve patient outcomes.



### Future research should focus on:

- Pan-cancer analysis of GPR132 expression and its correlation with clinical outcomes.
- Elucidation of the complete downstream signaling network of GPR132 in different immune cell types.
- Development and validation of highly specific and potent GPR132 antagonists.
- Evaluation of GPR132-targeted therapies in combination with other immunotherapies, such as checkpoint inhibitors.

A deeper understanding of GPR132 biology will undoubtedly pave the way for innovative and effective cancer treatments that target the critical interplay between cancer cells and their microenvironment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Gpr132 sensing of lactate mediates tumor—macrophage interplay to promote breast cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of GPR132 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 3. pnas.org [pnas.org]
- 4. Prognostic significance of GPR132 in papillary thyroid carcinoma: insights from integrated machine learning and its role in regulating TPC-1 cell growth PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. medchemexpress.com [medchemexpress.com]



- 9. researchgate.net [researchgate.net]
- 10. 8-Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage PPARy inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR132: A Promising Therapeutic Target in the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380514#gpr132-as-a-therapeutic-target-in-cancer]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com